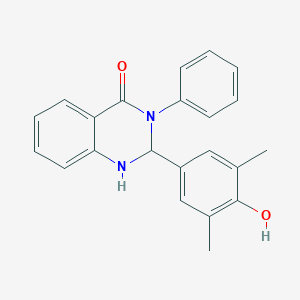![molecular formula C13H17N5OS B300204 N,N-diethyl-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B300204.png)
N,N-diethyl-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide, also known as Etazolate, is a drug that belongs to the class of anxiolytics and antidepressants. It was first synthesized in the 1970s and has since been studied for its potential therapeutic applications. In
科学的研究の応用
N,N-diethyl-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been studied for a variety of potential therapeutic applications, including its anxiolytic, antidepressant, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用機序
N,N-diethyl-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide acts as a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in decreased neuronal excitability and increased inhibitory tone, leading to the anxiolytic and antidepressant effects of N,N-diethyl-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide.
Biochemical and Physiological Effects:
N,N-diethyl-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to have a variety of biochemical and physiological effects, including increased GABAergic neurotransmission, decreased glutamatergic neurotransmission, and increased neurotrophic factor expression. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N,N-diethyl-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide in lab experiments is its well-established mechanism of action and pharmacological profile. This makes it a useful tool for studying the GABAA receptor and its role in anxiety and depression. However, one limitation is that N,N-diethyl-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is not widely available and can be expensive, which may limit its use in some experiments.
将来の方向性
There are several potential future directions for research on N,N-diethyl-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential use in combination with other drugs for the treatment of anxiety and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,N-diethyl-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide and its potential therapeutic applications.
合成法
N,N-diethyl-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide can be synthesized through a multi-step process that involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 1,3-dimethyl-5-oxo-2-pyrazoline. This intermediate is then reacted with thionyl chloride to form 2-chloro-1,3-dimethyl-5-pyrazolone. The final step involves the reaction of 2-chloro-1,3-dimethyl-5-pyrazolone with phenylhydrazine and diethylamine to form N,N-diethyl-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide.
特性
製品名 |
N,N-diethyl-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide |
|---|---|
分子式 |
C13H17N5OS |
分子量 |
291.37 g/mol |
IUPAC名 |
N,N-diethyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H17N5OS/c1-3-17(4-2)12(19)10-20-13-14-15-16-18(13)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChIキー |
NFGKFMIHPTYDSC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CSC1=NN=NN1C2=CC=CC=C2 |
正規SMILES |
CCN(CC)C(=O)CSC1=NN=NN1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B300122.png)



![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B300132.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butoxyphenyl)acetamide](/img/structure/B300133.png)
![1-(4-bromophenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B300134.png)
![N-(2,6-dimethylphenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B300136.png)
![N-tert-butyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B300137.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B300139.png)
![N-[1-(1-adamantyl)ethyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B300140.png)
![N-(2-furylmethyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B300144.png)
![N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B300145.png)
